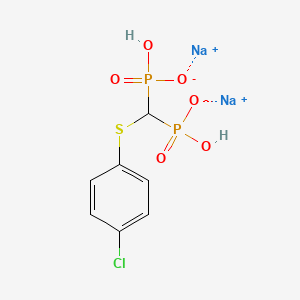

Tiludronate (disodium)

Description

Historical Trajectory of Bisphosphonate Research and Tiludronate's Emergence

The history of bisphosphonates dates back to the 19th century when they were first synthesized in Germany. researchgate.netunl.ptwikipedia.org For many decades, their application was purely industrial, used for purposes such as water softening in irrigation systems due to their ability to inhibit calcium carbonate precipitation. researchgate.netwikipedia.org The biological significance of these compounds was not explored until the 1960s, when research into inorganic pyrophosphate (PPi), a natural regulator of calcification, revealed its role in preventing soft tissue mineralization. nih.gov This discovery spurred the investigation of bisphosphonates as more stable analogues of PPi that could resist enzymatic breakdown in the body. nih.gov

The initial academic and clinical focus was on their ability to inhibit calcification. However, researchers soon discovered that bisphosphonates were also powerful inhibitors of bone resorption, even more so than of mineralization. unl.ptnih.gov This pivotal finding shifted the direction of research. The first bisphosphonate to be used clinically was etidronate disodium (B8443419) in 1968. nih.gov Following this, a number of "first-generation" bisphosphonates were developed and studied. Tiludronate emerged from this era of research as a non-nitrogenous bisphosphonate, characterized by a (4-chlorophenyl)thio group on the carbon atom of the core P-C-P structure. ncats.ionih.gov It was developed for its potent anti-resorptive properties for application in diseases involving excessive osteoclast activity. researchgate.net

Academic Significance of Bisphosphonates in Bone Metabolism and Remodeling Research

Bisphosphonates are of immense academic significance due to their profound and specific effects on bone metabolism, making them invaluable tools for dissecting the complex process of bone remodeling. Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (resorption) and the subsequent deposition of new bone by osteoblasts (formation). Bisphosphonates have a strong chemical affinity for calcium phosphate (B84403), which allows them to bind tightly to the hydroxyapatite (B223615) mineral on bone surfaces, particularly at sites of active remodeling. unl.ptnih.gov

Their primary and most studied effect is the potent inhibition of osteoclast-mediated bone resorption. scirp.orgpatsnap.com They are internalized by osteoclasts, where they disrupt essential cellular processes, leading to reduced resorptive capacity and, in many cases, apoptosis (programmed cell death) of the osteoclast. orthovetsupersite.orgwikipedia.org This specific action allows researchers to:

Investigate the central role of the osteoclast in skeletal health and disease.

Model and understand diseases of excessive bone resorption, such as Paget's disease of bone and osteoporosis. patsnap.comnih.gov

Explore the coupling mechanism between bone resorption and formation, as the reduction in resorption by bisphosphonates is typically followed by a decrease in bone formation. au.dknih.gov

This targeted pharmacological action has cemented the role of bisphosphonates as a cornerstone in bone biology research, providing critical insights into the cellular and molecular control of skeletal dynamics.

Positioning Tiludronate (Disodium) within Non-Nitrogenous Bisphosphonate Research

Within the broader class of bisphosphonates, a key distinction is made between non-nitrogenous (first-generation) and nitrogen-containing (second- and third-generation) compounds, which have different molecular mechanisms of action. Tiludronate is a prominent member of the non-nitrogenous group, alongside compounds like etidronate and clodronate. scirp.orgfrontiersin.orgpharmgkb.org

The research significance of this classification lies in their distinct intracellular targets. Nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid) act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which disrupts protein prenylation necessary for osteoclast function and survival. pharmgkb.orgnih.gov

In contrast, non-nitrogenous bisphosphonates like Tiludronate function through a different mechanism. They are metabolized within the osteoclast into non-hydrolyzable, cytotoxic analogues of adenosine (B11128) triphosphate (ATP). wikipedia.orgpharmgkb.orgredalyc.org These molecules competitively inhibit ATP-dependent enzymes, interfering with mitochondrial energy metabolism and ultimately inducing osteoclast apoptosis. wikipedia.orgredalyc.org In comparative research, the anti-resorptive potency of Tiludronate is generally considered to be greater than that of etidronate and similar to that of clodronate. tildren.us This specific mechanism of action makes Tiludronate a valuable research compound for studies aiming to differentiate the cellular consequences of ATP-analogue toxicity from those of mevalonate pathway inhibition.

| Characteristic | Non-Nitrogenous Bisphosphonates (e.g., Tiludronate, Etidronate) | Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Zoledronate) |

|---|---|---|

| Primary Mechanism of Action | Metabolized into cytotoxic ATP analogues, disrupting mitochondrial function and inducing osteoclast apoptosis. wikipedia.orgpharmgkb.orgredalyc.org | Inhibit the enzyme Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway, disrupting protein prenylation. pharmgkb.orgnih.gov |

| Relative Potency | Lower anti-resorptive potency. frontiersin.org | 10 to 10,000 times more potent than non-nitrogenous bisphosphonates. frontiersin.org |

| Key Research Use | Studying osteoclast apoptosis via metabolic interference. | Investigating the role of the mevalonate pathway and protein prenylation in osteoclast function. |

Overview of Key Academic Research Domains for Tiludronate (Disodium)

Academic research involving Tiludronate (disodium) has been concentrated in several key domains, primarily leveraging its ability to modulate bone remodeling by inhibiting osteoclasts.

Paget's Disease of Bone: This is a primary human research domain for Tiludronate. patsnap.comwikipedia.org Paget's disease is characterized by localized, chaotic, and excessive bone remodeling. Research has focused on Tiludronate's efficacy in normalizing bone turnover, which is assessed by monitoring biochemical markers of bone resorption and formation. patsnap.comredalyc.org

Veterinary Medicine (Equine): A substantial body of academic and clinical research has been dedicated to the use of Tiludronate in horses. orthovetsupersite.org Studies have investigated its efficacy in managing lameness associated with conditions involving abnormal bone remodeling, such as navicular disease and distal tarsal osteoarthritis (bone spavin). nih.govker.comresearchgate.net Research in this area often involves clinical trials to assess improvement in lameness scores and imaging to evaluate changes in bone structure. nih.govnih.gov

Osteoarthritis (OA) Research: In preclinical research, Tiludronate has been studied in animal models of osteoarthritis, such as the canine model. nih.govresearchgate.net These studies explore the hypothesis that by targeting the pathological changes in the subchondral bone that occur in OA, Tiludronate may reduce catabolic enzyme production, decrease synovial inflammation, and positively affect pain and function. nih.govresearchgate.net

Cellular and Molecular Mechanism Studies: At a fundamental level, Tiludronate is used in in-vitro and in-vivo studies to elucidate the specific mechanisms of osteoclast inhibition. This research has revealed that Tiludronate can disrupt the osteoclast's cytoskeletal structure, which is necessary for its attachment to the bone surface, and inhibit the osteoclastic proton pump (vacuolar H+-ATPase), which is essential for creating the acidic environment required for bone resorption. ncats.ionih.govnih.govnih.govoup.com

| Research Domain | Model/Subject | Key Research Findings |

|---|---|---|

| Bone Resorption & Metabolism | Rat models | Induces a dose-dependent decrease in bone resorption. oup.comnih.gov Increases intestinal calcium absorption and overall calcium balance. oup.comnih.gov Increases bone mineral density (BMD) at various skeletal sites. oup.comnih.govoup.com |

| Equine Navicular Disease | Horses | Demonstrated efficacy in improving lameness, particularly in more recent cases. nih.govresearchgate.net Supports the theory that abnormal bone remodeling is clinically relevant to the disease outcome. nih.gov |

| Canine Osteoarthritis Model | Dogs | Reduced levels of catabolic enzymes (MMP-13, ADAMTS5) in cartilage and bone (Cathepsin K). researchgate.net Decreased synovial inflammation and improved gait disability and joint pain perception. nih.govresearchgate.net |

| Osteoclast Cellular Function | In-vitro cell cultures | Inhibits the osteoclast vacuolar H+-ATPase, a proton pump necessary for resorption. nih.govoup.com Disrupts the ringed structure of F-actin-containing podosomes, causing osteoclasts to detach from the bone surface. ncats.ionih.govdrugbank.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClNa2O6P2S |

|---|---|

Molecular Weight |

362.57 g/mol |

IUPAC Name |

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

SKUHWSDHMJMHIW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Chemical and Structural Aspects Pertinent to Biological Activity

Synthetic Pathways and Targeted Structural Modifications for Research

The synthesis of tiludronic acid has been described in the literature, with key patents outlining its preparation. A common approach to synthesizing bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trihalide, followed by hydrolysis. For tiludronate, this would involve a derivative of (4-chlorophenyl)thioacetic acid. An intermediate in the synthesis of tiludronic acid is Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester, suggesting a pathway involving the formation of phosphonate (B1237965) esters which are subsequently hydrolyzed to the free acid. illinois.edu

General synthetic strategies for methylenebis(phosphonates) can also be applied. One such method involves the selective cleavage of methylenebis(dialkyl phosphonates) with an amine like morpholine (B109124) to yield symmetrical methylenebis(alkyl hydrogen phosphonates). While this specific method is for symmetrical compounds, it highlights the types of chemical transformations used in bisphosphonate synthesis.

Targeted structural modifications of bisphosphonates for research purposes generally focus on the R1 and R2 side chains to investigate their influence on biological activity. For non-nitrogenous bisphosphonates like tiludronate, modifications to the R2 side chain, the (4-chlorophenyl)thio group, would be of primary interest to explore how changes in its electronic and steric properties affect its interaction with biological targets. For instance, altering the substituent on the phenyl ring or changing the thioether linkage could provide insights into the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies of Tiludronate Analogues

The biological activity of bisphosphonates is intrinsically linked to their chemical structure, particularly the two side chains attached to the central carbon atom, designated as R1 and R2. nih.gov

The P-C-P Backbone and R1 Side Chain : The P-C-P backbone is crucial for the high affinity of bisphosphonates for bone mineral (hydroxyapatite). The presence of a hydroxyl group at the R1 position (as seen in many other bisphosphonates, though not in tiludronate) can further enhance this binding affinity. Tiludronate lacks this hydroxyl group.

The R2 Side Chain : The R2 side chain is the primary determinant of the antiresorptive potency of the bisphosphonate. In tiludronate, the R2 side chain is a (4-chlorophenyl)thio group. As a non-nitrogenous bisphosphonate, its mechanism of action differs from nitrogen-containing bisphosphonates. The antiresorptive activity of non-nitrogenous bisphosphonates is generally lower than their nitrogen-containing counterparts. wikipedia.org

Structure-activity relationship studies on various bisphosphonates have revealed several key principles:

The length and composition of the R2 side chain significantly influence antiresorptive potency. nih.gov

For non-nitrogenous bisphosphonates, the cellular effects are mediated through their metabolic conversion into non-hydrolyzable ATP analogues, which induce osteoclast apoptosis. wikipedia.org The specific structure of the R2 group influences the efficiency of this metabolic process.

While specific SAR studies on a wide range of tiludronate analogues are not extensively detailed in the readily available literature, the general principles of bisphosphonate SAR suggest that modifications to the (4-chlorophenyl)thio moiety would directly impact its biological activity. For example, altering the position or nature of the halogen on the phenyl ring could modulate its electronic properties and, consequently, its interaction with target enzymes.

| Structural Feature | Role in Biological Activity | Relevance to Tiludronate |

|---|---|---|

| P-C-P Backbone | Essential for binding to bone hydroxyapatite (B223615). | Forms the core structure of the molecule. |

| R1 Side Chain (Hydrogen in Tiludronate) | Influences bone affinity. A hydroxyl group generally increases affinity. | Tiludronate has a hydrogen at this position. |

| R2 Side Chain ((4-chlorophenyl)thio group) | Determines the antiresorptive potency and mechanism of action. nih.gov | As a non-nitrogenous side chain, it leads to the formation of cytotoxic ATP analogues in osteoclasts. wikipedia.org |

Conformational Analysis and Molecular Modeling of Tiludronate Interactions

The biological activity of tiludronate is a result of its interaction with specific molecular targets within osteoclasts. Molecular modeling and conformational analysis provide insights into these interactions at an atomic level.

Tiludronate has been shown to inhibit at least two key proteins in osteoclasts:

Protein-Tyrosine-Phosphatases (PTPs) : Tiludronate inhibits PTPs in osteoclasts, leading to an increase in tyrosine phosphorylation of cellular proteins. This disruption of the normal phosphorylation-dephosphorylation balance affects the organization of the osteoclast cytoskeleton, specifically the actin ring, which is essential for the cell's attachment to the bone surface and its resorptive activity. nih.govdrugbank.com Molecular modeling studies would be instrumental in elucidating the binding mode of tiludronate to the active site of PTPs.

Vacuolar H+-ATPase (V-ATPase) : Tiludronate is also an inhibitor of the osteoclast V-ATPase, a proton pump responsible for acidifying the space between the osteoclast and the bone matrix, a crucial step for the dissolution of bone mineral. drugbank.com The interaction of tiludronate with V-ATPase is another key aspect of its mechanism of action that can be explored through computational modeling.

Conformational analysis of tiludronate would focus on the rotational freedom around the C-S and C-P bonds, which determines the spatial arrangement of the phenyl ring and the phosphonate groups. The preferred conformation of the molecule in solution and when bound to its biological targets would be a key area of investigation. While specific molecular docking and conformational analysis studies for tiludronate are not as widely published as for some other bisphosphonates, the principles derived from studies of similar molecules can be applied. For instance, the interaction of bisphosphonates with hydroxyapatite surfaces has been modeled, showing the importance of the phosphonate groups in binding to calcium ions. illinois.edu Such models can be extended to understand how the (4-chlorophenyl)thio group of tiludronate orients itself at the bone surface and how this orientation might influence its uptake by osteoclasts.

Compound Names Mentioned

| Compound Name |

|---|

| Tiludronate (disodium) |

| Tiludronic acid |

| [[4-Chlorophenyl)thio]methylene]bis(phosphonic acid) |

| Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |

| (4-chlorophenyl)thioacetic acid |

| Phosphorous acid |

| Phosphorus trihalide |

| Morpholine |

}

Molecular and Cellular Mechanisms of Action of Tiludronate Disodium

Interactions with Bone Mineral: Adsorption and Retention Mechanisms

A defining characteristic of all bisphosphonates, including tiludronate, is their strong affinity for the mineral component of bone. patsnap.comdrvet.cz The phosphonate (B1237965) groups in the tiludronate molecule chelate calcium ions, leading to a powerful binding to hydroxyapatite (B223615) crystals, the inorganic backbone of the bone matrix. patsnap.comdrvet.cz

This high affinity for bone mineral is central to tiludronate's pharmacological profile. Following administration, tiludronate is rapidly cleared from circulation and adsorbs onto bone surfaces, particularly at sites of high bone turnover where the mineral is more accessible. drvet.cz The drug becomes integrated into the bone matrix and is retained there until the bone is resorbed. drvet.cz During bone resorption, the acidic environment created by the osteoclast dissolves the hydroxyapatite crystals, releasing the sequestered tiludronate. drugbank.comdrvet.cz The liberated drug is then taken up by the osteoclast, where it can exert its intracellular inhibitory effects. drugbank.com This targeting mechanism ensures that high concentrations of the drug are delivered precisely to its site of action. The bone-binding affinity of tiludronate has been reported to be superior to that of other non-nitrogen-containing bisphosphonates. drvet.cz

Modulation of Osteoblast Function and Bone Formation in Preclinical Models

The primary action of tiludronate is the inhibition of osteoclast-mediated bone resorption. This effectively uncouples the processes of bone resorption and bone formation that constitute bone remodeling. nih.gov By suppressing the activity of osteoclasts, tiludronate allows the bone-forming cells, osteoblasts, to continue their function of synthesizing and mineralizing new bone matrix. drvet.cz

This shift in the balance of remodeling activity leads to a net gain in bone mass. Preclinical studies in various animal models have demonstrated these effects. In thyroparathyroidectomized rats, tiludronate produced a dose-dependent reduction in retinoid-stimulated bone resorption. nih.gov In intact rats, it led to increased intestinal calcium absorption and a positive calcium balance. nih.gov In osteoporotic rat models established through ovariectomy, administration of tiludronate resulted in a significant, dose-dependent increase in bone mineral density (BMD) at the lumbar spine, tail, and tibia. nih.govnih.gov This increase in bone mass was associated with an improvement in the mechanical strength of the bone. nih.gov Importantly, these therapeutic effects were achieved without impairing the process of bone mineralization itself. nih.gov

Table 3: Summary of Tiludronate Effects in Preclinical Rat Models

| Model | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Retinoid-Stimulated Rats | Bone Resorption | Dose-dependent decrease. | nih.gov |

| Intact Rats | Calcium Balance | Increased intestinal absorption and body retention of calcium. | nih.gov |

| Ovariectomized (Osteoporotic) Rats | Bone Mineral Density (BMD) | Time- and dose-dependent increase at multiple skeletal sites. | nih.govnih.gov |

| Bone Mechanical Resistance | Increased. | nih.gov |

Investigational Effects on Non-Skeletal Cells and Tissues (e.g., Anti-inflammatory Actions on Macrophages)

While Tiludronate (disodium) is primarily recognized for its effects on bone resorption, emerging research has shed light on its potential immunomodulatory functions, particularly its anti-inflammatory actions on non-skeletal cells such as macrophages. As a non-nitrogenous bisphosphonate, Tiludronate's mechanism of action in these cells is distinct from that of nitrogen-containing bisphosphonates and is thought to involve intracellular metabolism into cytotoxic ATP analogs.

Detailed Research Findings:

Studies have demonstrated that non-nitrogenous bisphosphonates, including Tiludronate, can suppress inflammatory responses in macrophages. This class of drugs has been shown to inhibit the secretion of key pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), from activated macrophages. The underlying mechanism is believed to involve the inhibition of the nuclear localization of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory genes.

In vitro studies on macrophage-like cell lines have provided quantitative evidence of the anti-inflammatory effects of non-nitrogenous bisphosphonates. For instance, etidronate, another non-nitrogenous bisphosphonate, has been shown to suppress the production of PGE2 and several pro-inflammatory cytokines in a dose-dependent manner when macrophages are stimulated. nih.gov Similarly, clodronate, also a non-nitrogenous bisphosphonate, has been observed to inhibit nitric oxide secretion from activated macrophage-like cells in a dose-dependent fashion. nih.gov

These findings suggest that Tiludronate may exert a direct anti-inflammatory effect by modulating macrophage activity, which could contribute to its therapeutic effects in conditions where both bone resorption and inflammation are present.

Interactive Data Tables:

The following tables summarize the dose-dependent inhibitory effects of non-nitrogenous bisphosphonates on the production of inflammatory mediators by macrophages, based on published research findings.

Table 1: Effect of Etidronate on Pro-inflammatory Cytokine and Mediator Production by Stimulated Macrophage-Like RAW 264.7 Cells nih.gov

| Etidronate Concentration (µM) | PGE2 Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| 0 (Control) | 1250 | 45 | 1800 | 15000 |

| 0.001 | 1100 | 42 | 1750 | 14500 |

| 0.01 | 950 | 38 | 1600 | 13000 |

| 0.1 | 700 | 30 | 1300 | 11000 |

| 1 | 450 | 22 | 900 | 8000 |

| 10 | 200 | 15 | 500 | 5000 |

| 100 | 50 | 8 | 200 | 2000 |

Data are approximated from graphical representations in the source and are intended to be illustrative.

Table 2: Effect of Clodronate on Nitric Oxide (NO) Secretion by Activated RAW 264 Macrophage-Like Cells nih.gov

| Clodronate Concentration | NO Secretion (as Nitrite) |

| Control | High |

| Increasing Concentrations | Dose-dependent inhibition observed |

Specific quantitative values were not provided in the abstract, but a clear dose-dependent inhibitory effect was reported.

Preclinical Pharmacodynamics and Pharmacokinetics of Tiludronate Disodium

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The preclinical pharmacokinetic profile of tiludronate has been investigated in a variety of animal species, including mice, rats, rabbits, dogs, and monkeys. nih.gov These studies establish a foundational understanding of the compound's behavior in vivo, which is characteristic of the bisphosphonate class.

Similar to other bisphosphonates, tiludronate is characterized by poor absorption from the gastrointestinal tract following oral administration in all animal species tested. nih.govtandfonline.com Studies have demonstrated low and variable oral absorption. drugbank.com Peak plasma concentrations are generally reached quickly, appearing between 0.5 and 1 hour after dosing in most species, with the exception of the baboon where it occurred at 4.5 hours. nih.govtandfonline.com

A primary factor influencing the already limited absorption of tiludronate is the presence of food. nih.gov Research indicates that food intake significantly impairs the intestinal absorption of the compound. nih.govtandfonline.com This effect is a critical consideration in preclinical oral dosing studies, as co-administration with food can reduce bioavailability substantially. nih.gov The unique physiological and anatomical characteristics of different animal species can also contribute to variability in oral drug absorption. nih.gov

Table 1: Factors Influencing Oral Bioavailability of Tiludronate in Animal Models

| Factor | Effect on Oral Bioavailability | Species Studied | Reference |

|---|---|---|---|

| Food Intake | Highly impairs intestinal absorption | Mouse, Rat, Rabbit, Dog, Monkey | nih.govtandfonline.com |

| Physiological Variation | Contributes to variability in absorption | General (Veterinary Species) | nih.gov |

Following absorption, tiludronate is widely distributed to both bone and soft tissues. fda.gov However, it is rapidly cleared from most soft tissues over a period of days, with the exception of bone and cartilage, where it demonstrates a strong affinity and prolonged retention. fda.gov Calcified tissues are the primary target for tiludronate deposition. nih.govtandfonline.com

The affinity for bone mineral is a hallmark of bisphosphonates. patsnap.com Tiludronate binds to hydroxyapatite (B223615) crystals in the bone matrix. patsnap.com This high affinity for bone and its subsequent slow release from this deep compartment contribute to a large volume of distribution and low plasma clearance across all species studied. nih.govtandfonline.com Studies in rats indicate a long half-life in bone, lasting 30 days or more, depending on the rate of bone turnover. fda.gov

Distribution within the bone is not uniform; higher concentrations of tiludronate are found in the trabecular bone compared to the cortical part of long bones. nih.govtandfonline.com Preclinical studies have also shown that the uptake of tiludronate into bone is significantly less in older animals, which is an important consideration for modeling age-related bone disorders. nih.govtandfonline.com In terms of plasma protein binding, tiludronate exhibits moderate binding, primarily to serum albumin, and has a low affinity for red blood cells. nih.govtandfonline.com

Table 2: Tissue Distribution Characteristics of Tiludronate in Animal Models

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Primary Target Tissue | Calcified tissues (bone, cartilage) | Rat, Mouse, Rabbit, Dog, Monkey | nih.govtandfonline.comfda.gov |

| Bone Distribution | Non-homogenous; higher in trabecular vs. cortical bone | General | nih.govtandfonline.com |

| Effect of Age | Uptake into bone is lower in older animals | General | nih.govtandfonline.com |

| Plasma Protein Binding | Moderate, mainly to serum albumin | General | nih.govtandfonline.com |

| Half-life in Bone | ≥ 30 days | Rat | fda.gov |

Preclinical investigations across multiple laboratory animal species have consistently demonstrated that tiludronate is not subject to metabolic biotransformation. nih.govtandfonline.com Studies conducted in mice, rats, rabbits, dogs, and monkeys found no evidence of metabolism. nih.gov Similarly, research in horses confirms that the compound is not metabolized. uliege.be Tiludronate is eliminated from the body as the unchanged parent drug. drugbank.com This metabolic stability is a common feature of bisphosphonates.

The primary route of elimination for absorbed tiludronate is through the kidneys via urine. nih.govtandfonline.com The absorbed drug that is not sequestered in bone is excreted by glomerular filtration. uliege.be In rats, tiludronate is slowly released from the bone with a half-life of 30 days or longer. fda.gov This slow release from the skeletal system, which acts as a reservoir, governs the terminal elimination phase. The low plasma clearance observed across species is attributed to the high affinity of tiludronate for bone and its slow release from this deep compartment. nih.govtandfonline.com

Dose-Response Relationships and Pharmacodynamic Efficacy in Animal Models of Bone Disorders

In preclinical in vivo studies, tiludronate demonstrates a dose-dependent inhibitory effect on bone resorption. nih.gov This key pharmacodynamic property has been established in various animal models of bone disorders, including rats, ewes, and dogs. nih.gov These models have utilized different methods to induce bone resorption, such as the administration of retinoid acid or parathyroid hormone, or through immobilization, ovariectomy, or orchidectomy. nih.gov

In a horse model of disuse osteoporosis induced by limb immobilization, tiludronate administration resulted in a rapid and significant decrease in the concentration of C-telopeptides of type I collagen cross-links (CTX-1), a biomarker of bone resorption. nih.gov This effect was observed after each treatment, and tiludronate was found to significantly prevent the loss of bone mineral density (BMD) in the immobilized limb over the long term. nih.govresearchgate.net Similarly, in Standardbred racehorses with osteoarthritis, tiludronate treatment led to a decrease in serum CTX-I concentrations. nih.gov

By uncoupling bone resorption from bone formation, tiludronate can lead to a positive calcium and phosphate (B84403) balance. nih.gov In studies using ovariectomized osteoporotic rats, administration of tiludronate resulted in a significant increase in bone mass, which was associated with an improvement in the mechanical resistance of the bone. nih.gov

Table 3: Pharmacodynamic Efficacy of Tiludronate in Animal Models

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Rat, Ewe, Dog | Induced Bone Resorption (e.g., retinoid acid, immobilization) | Dose-dependent inhibition of bone resorption | nih.gov |

| Ovariectomized Rat | Osteoporosis | Significant increase in bone mass and mechanical resistance | nih.gov |

| Horse | Disuse Osteoporosis (Immobilization) | Significant decrease in bone resorption marker (CTX-1); prevention of BMD loss | nih.govresearchgate.net |

| Horse | Osteoarthritis | Decrease in bone metabolism marker (CTX-I) | nih.gov |

Pharmacokinetic Modeling and Simulation for Preclinical Research Prediction

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are valuable tools in preclinical drug development. nih.govtaylorfrancis.com They allow for the integration of diverse data sets to predict the pharmacokinetic behavior of a drug and to extrapolate findings from animal models to other conditions or species. taylorfrancis.com

For tiludronate, population pharmacokinetic studies have been conducted in horses using nonlinear mixed-effects modeling. nih.gov This approach has been used to analyze plasma concentrations of the drug in a population of horses under field conditions, highlighting pharmacokinetic differences between healthy experimental animals and the target population being treated for bone conditions. nih.govresearchgate.net Such models are instrumental in understanding variability and can be used to simulate drug exposure under different scenarios. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is another advanced simulation technique used in drug research. nih.gov PBPK models incorporate data on system-specific anatomy and physiology along with drug-specific properties to predict absorption, distribution, metabolism, and excretion (ADME). researchgate.net While specific PBPK models for tiludronate are not extensively detailed in the literature, the application of such models could facilitate the translation of preclinical animal data to predict human pharmacokinetics, explore dose-response relationships, and assess the impact of physiological variables on drug disposition. nih.govfrontiersin.org

Influence of Investigational Formulations on Preclinical Pharmacokinetics (e.g., Targeted Delivery)

The preclinical pharmacokinetic profile of tiludronate disodium (B8443419) in its conventional form is characterized by low oral bioavailability and a high affinity for bone tissue. Investigational formulations, particularly those involving targeted delivery systems like liposomes and nanoparticles, are being explored to modify its pharmacokinetic properties, enhance its therapeutic efficacy, and potentially reduce off-target effects. While specific preclinical pharmacokinetic data for tiludronate-loaded nanoformulations are limited in publicly available literature, research on other bisphosphonates, such as alendronate and zoledronic acid, provides valuable insights into the expected influence of such advanced delivery systems on the pharmacokinetics of tiludronate.

The primary goals of encapsulating bisphosphonates like tiludronate into nanocarriers are to alter their biodistribution, prolong their circulation time, and achieve targeted delivery to specific sites, such as bone or tumors. nih.govfrontiersin.org These modifications can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Liposomal Formulations:

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For a hydrophilic drug like tiludronate, it would be encapsulated within the aqueous core of the liposome. The encapsulation of bisphosphonates in liposomes has been shown to overcome unfavorable pharmacokinetic profiles. mdpi.com For instance, liposomal formulations of clodronate have been used to target and deplete macrophages. mdpi.com

Studies with other bisphosphonates, such as alendronate, demonstrate the potential of liposomal encapsulation to alter biodistribution. For example, a study on pegylated liposomal alendronate in a murine melanoma model showed altered biodistribution compared to the free drug. mdpi.com While specific pharmacokinetic parameters for tiludronate are not available, data from a preclinical study on radiolabeled liposomal alendronate (PLA) in tumor-bearing mice can provide an illustrative example of how such a formulation might behave. The biodistribution of 89Zr-labeled PLA was assessed, showing significant uptake in the tumor, liver, and spleen, with a different profile from the free drug which has a high affinity for bone. acs.org

Table 1: Illustrative Biodistribution of a Liposomal Bisphosphonate Formulation in a Preclinical Model

| Organ | % Injected Dose per Gram (%ID/g) at 48h |

|---|---|

| Blood | ~8 |

| Tumor | ~10 |

| Liver | ~15 |

| Spleen | ~20 |

| Bone (Femur) | ~3 |

This table is based on data for a liposomal alendronate formulation and is intended to be illustrative of the potential biodistribution of a similar tiludronate formulation. The values are approximate and derived from graphical representations in the source material. acs.org

This data suggests that a liposomal formulation could significantly reduce the immediate uptake of the bisphosphonate by the bone and increase its concentration in other tissues, including tumors. This could be advantageous for applications where targeting non-bone tissues is desired.

Polymeric Nanoparticles:

Polymeric nanoparticles represent another promising platform for the targeted delivery of bisphosphonates. These systems can be engineered to control the release of the encapsulated drug and can be surface-modified with targeting ligands to enhance accumulation at specific sites. clinmedjournals.org For instance, alendronate has been used not only as a therapeutic agent but also as a bone-targeting ligand on the surface of nanoparticles due to its high affinity for hydroxyapatite, the main mineral component of bone. core.ac.ukmdpi.com

A study involving alendronate-modified polymeric nanoparticles demonstrated a high affinity for hydroxyapatite, suggesting their potential for bone-targeted delivery. core.ac.uk These nanoparticles also showed preferential uptake by osteoblast-like cells. core.ac.uk While this study did not provide detailed pharmacokinetic data, it highlights the principle of using the inherent bone-targeting properties of bisphosphonates to direct drug-loaded nanoparticles to the skeleton. This approach could potentially increase the local concentration of tiludronate in the bone, enhancing its therapeutic effects while minimizing systemic exposure. nih.gov

Research on zoledronic acid-anchored PLGA nanoparticles has shown prolonged blood circulation and significantly higher retention at the bone site in animal models. tandfonline.com This targeted delivery resulted in enhanced cytotoxicity to cancer cells in vitro. tandfonline.com It is plausible that a similar formulation with tiludronate would exhibit a comparable pharmacokinetic profile, leading to improved efficacy in bone-related diseases.

Investigational Therapeutic Applications of Tiludronate Disodium in Preclinical Models

Research into Bone Remodeling Disorders in Animal Models

Preclinical research has utilized various animal models to investigate the effects of tiludronate on bone metabolism and structure in diseases characterized by dysregulated bone remodeling.

The ovariectomized (OVX) rat is a widely used and FDA-approved preclinical model for studying postmenopausal osteoporosis, as the induced estrogen deficiency leads to bone loss patterns similar to those in postmenopausal women. creative-biolabs.com In this model, tiludronate has been investigated for its ability to prevent bone loss and improve bone strength.

Studies in OVX rats have shown that tiludronate administration can preserve bone mass and the structural integrity of both cortical and trabecular bone. nih.govnih.gov Research demonstrated that in rats with established osteopenia following ovariectomy, tiludronate treatment preserved age-dependent increases in cortical bone mass and maintained the three-dimensional structure of trabecular bone. nih.gov This effect is attributed to the reduction of bone turnover. nih.gov When administered to osteoporotic OVX rats, tiludronate was found to promote a significant increase in bone mass, which was associated with enhanced mechanical resistance. nih.gov Ultrastructural analysis of bone from tiludronate-treated OVX rats revealed a slight increase in the width of bone apatite crystals without altering other crystal characteristics. bohrium.com

| Parameter | Observation in Untreated OVX Rats | Effect of Tiludronate Treatment | Reference |

|---|---|---|---|

| Bone Mineral Density (BMD) | Failure to show age-dependent increase | Preserved age-dependent increases in cortical bone mass | nih.gov |

| Trabecular Bone Structure | Decrease in trabecular number | Maintained trabecular number at higher doses | nih.gov |

| Bone Mass | Loss of bone mass (osteopenia) | Significant increase in bone mass | nih.gov |

| Mechanical Properties | Reduced bone strength | Increased mechanical properties of bone | nih.govnih.gov |

Paget's disease of bone is characterized by focal areas of excessive and disorganized bone remodeling, involving increased osteoclast activity and subsequent compensatory, but structurally unsound, bone formation. researchgate.net While specific animal models that fully replicate Paget's disease are complex, research in various preclinical models has demonstrated tiludronate's potent inhibitory effect on bone resorption, which is the primary mechanism for its therapeutic investigation in this condition. nih.govnih.gov

Preclinical in vivo and in vitro studies have consistently shown that tiludronate has a dose-dependent inhibitory effect on bone resorption. nih.govnih.gov Unlike some other bisphosphonates, tiludronate does not appear to interfere with the differentiation of osteoclasts or their access to the bone mineral. nih.gov Its mechanism is thought to involve actions on mature osteoclasts, reducing their capacity to secrete protons and favoring their detachment from the bone matrix. nih.gov Mouse models of early-onset Paget's disease have shown that other bisphosphonates, like alendronate, can significantly improve bone mass and normalize the increased number of osteoclasts, suggesting a class effect on the underlying pathology. mdpi.com The ability of tiludronate to normalize bone turnover without impairing mineralization has made it a subject of extensive evaluation for Paget's disease. nih.gov

Hypercalcemia of malignancy (HCM) is a serious complication of cancer, often caused by excessive tumor-driven bone resorption that releases large amounts of calcium into the bloodstream. mdpi.comoup.com This can occur through local osteolytic action by bone metastases or via the secretion of humoral factors like parathyroid hormone-related protein (PTHrP). mdpi.com

Animal models have been essential for evaluating therapies aimed at controlling HCM. mdpi.com Bisphosphonates, including tiludronate's class-relatives like clodronate and zoledronic acid, are potent inhibitors of osteoclast-mediated bone resorption and have been widely studied for this application. oup.comnih.gov In animal models, these agents have demonstrated the ability to inhibit the induction of hypercalcemia. oup.com The therapeutic principle is that by blocking excessive bone resorption, the primary source of excess calcium is controlled. nih.gov While much of the recent preclinical and clinical research has focused on newer, more potent nitrogen-containing bisphosphonates, the fundamental anti-resorptive action of non-nitrogenous bisphosphonates like tiludronate established the rationale for their investigation in this context. nih.govnih.gov

Investigational Applications in Equine and Canine Musculoskeletal Conditions

Tiludronate has been investigated for several musculoskeletal disorders in horses and dogs, particularly those involving abnormal bone remodeling and osteoarthritis.

In equine medicine, tiludronate has been studied for conditions like navicular syndrome and bone spavin (distal tarsal osteoarthritis), which involve abnormal bone remodeling and associated lameness. thehorse.comvetsurgeon.org The therapeutic rationale is to inhibit the excessive bone resorption that contributes to the pathology of these diseases. ker.comnih.gov

Studies have shown that tiludronate can be beneficial in managing lameness associated with these conditions. researchgate.net In a double-blind, placebo-controlled trial for bone spavin, horses treated with tiludronate were significantly less lame than those receiving a placebo. nih.govresearchgate.net Research focused on navicular syndrome, a degenerative disease often involving bone remodeling of the navicular bone, found that tiludronate treatment could ameliorate clinical signs. thehorse.com In an experimental model of disuse osteoporosis in horses, tiludronate was found to significantly reduce bone resorption during immobilization and prevent long-term osteopenia. researchgate.net

| Condition | Model/Study Type | Key Finding | Reference |

|---|---|---|---|

| Bone Spavin | Double-blind, placebo-controlled trial | Treated horses were significantly less lame than placebo group (P = 0.0318) | nih.govresearchgate.net |

| Navicular Syndrome | Clinical efficacy studies | Observed improvement in lameness; treatment designed to interrupt abnormal bone remodeling | thehorse.com |

| Disuse Osteopenia | Experimental model (cast immobilization) | Significantly reduced bone resorption and prevented long-term bone mineral density loss in the immobilized limb | researchgate.net |

Osteoarthritis (OA) is a degenerative joint disease affecting both cartilage and the underlying subchondral bone. peerj.com Research in animal models suggests that abnormal subchondral bone remodeling plays a key role in the pathogenesis of OA. nih.gov Tiludronate has been investigated for its potential to modify these structural changes.

In a canine model of surgically induced OA (anterior cruciate ligament transection), tiludronate treatment was shown to have a positive effect on both structural changes and symptoms. nih.govresearchgate.net Treated dogs exhibited reduced synovial inflammation and bone resorption. nih.gov Furthermore, tiludronate treatment was associated with lower levels of catabolic enzymes in cartilage and subchondral bone. nih.govresearchgate.net In Standardbred racehorses with osteoarthritis of the fetlock joint, tiludronate treatment appeared to inhibit the radiographic progression of the disease at 6 months by inhibiting subchondral bone remodeling, as supported by a decrease in serum CTX-I, a marker of bone resorption. nih.gov

| Parameter | Effect of Tiludronate Treatment | P-value | Reference |

|---|---|---|---|

| Joint Effusion | Reduced | P = 0.01 | nih.govresearchgate.net |

| Synovial Fluid PGE₂ | Reduced | P = 0.02 | nih.govresearchgate.net |

| Synovitis Score | Lowered | P < 0.01 | nih.govresearchgate.net |

| Subchondral Bone Surface | Greater | P < 0.01 | nih.govresearchgate.net |

| MMP-13 (in cartilage) | Lower levels | P = 0.02 | nih.govresearchgate.net |

| ADAMTS5 (in cartilage) | Lower levels | P = 0.02 | nih.govresearchgate.net |

| Cathepsin K (in subchondral bone) | Lower levels | P = 0.02 | nih.govresearchgate.net |

| Gait Disability | Lowered | P = 0.04 (at Week 8) | researchgate.net |

Research on Bone Immobilization-Induced Osteopenia

Preclinical studies have demonstrated the efficacy of tiludronate in mitigating bone loss associated with immobilization. nih.gov In animal models of disuse osteopenia, tiludronate has shown a dose-dependent ability to inhibit bone resorption. nih.gov

Table 1: Summary of Preclinical Research on Tiludronate in Immobilization-Induced Osteopenia

| Animal Model | Study Design | Key Biomarkers/Metrics | Primary Findings | Citation |

|---|---|---|---|---|

| Equine (Horse) | Induction of disuse osteoporosis via cast immobilization of a forelimb. Comparison between a tiludronate-treated group and a placebo group over an 8-week immobilization period followed by remobilization. | - C-telopeptides of type I collagen cross-links (CTX-1)

| - Tiludronate significantly decreased CTX-1 concentration after each treatment.

| nih.gov |

| Rodent (Rat) | Various models including immobilization, ovariectomy, and orchidectomy. | - Bone mass

| - Exerted a dose-dependent inhibitory activity on bone resorption.

| nih.gov |

Potential Beyond Bone: Research in Inflammatory and Fibrotic Conditions (Preclinical)

Preclinical evidence suggests that tiludronate possesses anti-inflammatory properties. In a canine model of osteoarthritis, a condition characterized by significant inflammation, tiludronate demonstrated a clear local anti-inflammatory effect. frontiersin.org Treatment with tiludronate led to a decrease in joint effusion and synovitis. frontiersin.org

Biochemical analysis of the synovial fluid from these models revealed a reduction in the levels of prostaglandin (B15479496) E2 (PGE2) and nitrites/nitrates (NOx), which are well-established inflammatory mediators. tildren.us These findings are significant as inflammatory markers like PGE2 are often correlated with pain and functional disability. frontiersin.org The study concluded that the positive effects of tiludronate on gait and joint symptoms were likely related to its ability to reduce the synthesis of these inflammatory and catabolic mediators. frontiersin.org

While tiludronate shows promise in modulating inflammatory processes, its direct effects on fibrotic conditions in preclinical models are not as well-documented in the available literature. Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a complex process, and research into anti-fibrotic therapies is ongoing across a range of compounds. nih.gov However, specific preclinical studies detailing a primary anti-fibrotic mechanism for tiludronate are limited.

Table 2: Preclinical Anti-Inflammatory Effects of Tiludronate

| Animal Model | Condition | Observed Anti-Inflammatory Effects | Key Biomarker Changes | Citation |

|---|---|---|---|---|

| Canine (Dog) | Experimental Osteoarthritis (OA) | - Reduced joint effusion.

| - Reduced synovial fluid levels of Prostaglandin E2 (PGE2).

| frontiersin.orgtildren.us |

Synergistic and Combination Therapies with Tiludronate (Disodium) in Preclinical Settings

The concept of using combination therapies to manage complex diseases like osteoporosis is an area of active investigation. The rationale often involves pairing an anti-resorptive agent, such as a bisphosphonate, with an anabolic agent to both prevent bone loss and stimulate new bone formation. smw.ch However, there is a lack of specific preclinical studies focusing on tiludronate (disodium) in synergistic or combination therapy regimens.

Advanced Research Methodologies and Analytical Techniques for Tiludronate Disodium

In Vitro Models for Studying Tiludronate's Cellular Effects

In vitro, or "test-tube," experiments provide a controlled environment to dissect the specific cellular and molecular effects of tiludronate. These models are fundamental for understanding how the compound interacts with bone cells.

Primary cell cultures involve isolating cells directly from living tissue, offering a model that closely mirrors the physiology of cells in the body. For tiludronate research, osteoclasts (cells that resorb bone) and osteoblasts (cells that form new bone) are of primary interest.

Osteoclast Cultures : Researchers isolate osteoclast precursors, typically from bone marrow, and induce their differentiation into mature, multinucleated osteoclasts. Introducing tiludronate to these cultures allows for direct observation of its effects on osteoclast formation, survival, and resorptive activity. Key parameters measured include the number of osteoclasts formed, the expression of osteoclast-specific markers like tartrate-resistant acid phosphatase (TRAP), and the extent of bone resorption on artificial substrates.

Immortalized cell lines offer a readily available and consistent source of cells for research. The murine macrophage cell line RAW 264.7 is extensively used as a precursor model to study osteoclast differentiation (osteoclastogenesis).

When stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), RAW 264.7 cells differentiate into osteoclast-like cells that exhibit key characteristics of primary osteoclasts, including multinucleation and the ability to resorb bone-like surfaces. This model is invaluable for screening the effects of compounds like tiludronate on the signaling pathways that govern osteoclast formation. For example, studies using similar bisphosphonates in this model have measured the inhibition of TRAP activity and the reduced expression of genes essential for osteoclast function, such as RANK, NFATc1, and MMP-9.

Table 1: Key Assays in RAW 264.7 Osteoclastogenesis Model

| Assay Type | Parameter Measured | Purpose in Tiludronate Research |

|---|---|---|

| TRAP Staining | Number and size of TRAP-positive multinucleated cells | Quantifies the inhibitory effect on osteoclast differentiation. |

| Bone Resorption Assay | Area of resorption pits on calcium phosphate-coated surfaces | Measures the inhibitory effect on osteoclast function. |

| Gene Expression Analysis (qPCR) | mRNA levels of key osteoclast markers (e.g., NFATc1, Cathepsin K) | Elucidates the molecular mechanism of inhibition. |

| Protein Expression Analysis (Western Blot) | Protein levels of signaling molecules (e.g., RANK, NFATc1) | Confirms the impact on key protein expression in the differentiation pathway. |

Bone remodeling is a coupled process involving communication between osteoblasts and osteoclasts. Co-culture systems, where both cell types are grown together, provide a more physiologically relevant model than single-cell cultures. These systems can be designed in several ways:

Direct Co-culture : Osteoblasts and osteoclast precursors are grown in direct contact, allowing for the study of cell-to-cell interactions.

Indirect Co-culture : The two cell types are separated by a permeable membrane (e.g., in a transwell insert), which permits the exchange of soluble factors but prevents direct contact.

3D Co-culture : Cells are grown on three-dimensional scaffolds that mimic the bone matrix, providing a more realistic microenvironment for studying bone remodeling.

In Vivo Animal Models for Tiludronate Research

In vivo models are essential for understanding the systemic effects of tiludronate on the entire skeleton within a living organism, taking into account factors like drug metabolism and biomechanics.

Rodents are widely used in bone research due to their relatively short lifespan, genetic tractability, and well-characterized physiology.

Ovariectomized (OVX) Rat Model : The removal of ovaries in female rats induces estrogen deficiency, leading to rapid bone loss, which closely mimics postmenopausal osteoporosis in humans. This model is a standard for testing anti-resorptive agents. In a study with OVX Sprague-Dawley rats, tiludronate administration preserved cortical bone mass and the three-dimensional structure of trabecular bone, leading to increased bone strength. The treatment maintained trabecular number and increased the mechanical properties of the bone.

Table 2: Effects of Tiludronate in Ovariectomized Rat Model

| Parameter | Observation in Tiludronate-Treated OVX Rats | Reference |

|---|---|---|

| Bone Mineral Density (BMD) | Preserved age-dependent increases in cortical bone mass. | |

| Trabecular Structure | Maintained trabecular number. | |

| Mechanical Properties | Increased bone strength. |

Genetically Modified (GM) Mice : Mice can be genetically engineered to model specific human diseases. For example, the oim/oim mouse has a collagen mutation that serves as a model for osteogenesis imperfecta. While specific tiludronate studies in these models are not prominent, research on other bisphosphonates in GM mice demonstrates their utility in evaluating therapies for genetic bone disorders. Such models allow scientists to study how a drug like tiludronate might perform in a specific disease context characterized by altered bone quality or turnover.

Large animal models are often more clinically relevant to humans and specific veterinary applications due to similarities in bone physiology, metabolism, and biomechanics.

Horse Models : Tiludronate is used in equine medicine, and research has been conducted in horses to validate its effects. One experimental model involved inducing disuse osteoporosis by immobilizing a forelimb in a cast. In this study, tiludronate was found to significantly reduce bone resorption during the immobilization period and prevent long-term bone density loss in the affected limb. Clinical trials in horses with conditions like navicular disease have also been performed to assess therapeutic efficacy.

Table 3: Research Findings for Tiludronate in Equine Models

| Model/Condition | Key Findings | Reference |

|---|---|---|

| Disuse Osteoporosis (Immobilization) | Reduced bone resorption marker (CTX-1) and prevented significant loss of bone mineral density (BMD). | |

| Navicular Disease | Demonstrated improvement in lameness at higher doses. |

Dog Models : The canine anterior cruciate ligament (ACL) transection model is a well-established method for inducing osteoarthritis and studying its progression. In this model, tiludronate treatment demonstrated positive effects on gait disability and joint symptoms. The treatment was associated with improved structural changes in the joint, including a greater subchondral bone surface and reduced synthesis of catabolic and inflammatory mediators.

Table 4: Research Findings for Tiludronate in a Canine Osteoarthritis Model

| Parameter | Effect of Tiludronate Treatment | Reference |

|---|---|---|

| Gait and Function | Improved functional disability; lower gait disability. | |

| Joint Structure | Greater subchondral bone surface; smaller trabecular separation. | |

| Biochemical Markers | Reduced synovial fluid levels of PGE2 and nitrites/nitrates. | |

| Inflammation | Lower synovitis score. |

Advanced Imaging Techniques for Assessing Bone Changes in Preclinical Studies

Preclinical evaluation of tiludronate's effects on bone architecture and metabolic activity relies heavily on high-resolution imaging.

Micro-Computed Tomography (Micro-CT): This non-destructive imaging technique provides detailed, three-dimensional assessments of bone microarchitecture. nih.govmdpi.com In preclinical studies, micro-CT is used to quantify various parameters of bone structure, offering insights into the effects of tiludronate. nih.govresearchgate.net For example, studies have utilized micro-CT to evaluate trabecular bone parameters in animal models, although some research has found that clinically relevant doses of tiludronate did not significantly alter bone structure or remodeling parameters. nih.govnih.gov This method is instrumental in phenotyping bone in transgenic animal models and testing the efficacy of drugs targeting bone diseases. youtube.com

Bone Scintigraphy: This functional imaging technique uses radiolabeled tracers, such as technetium-99m labeled bisphosphonates, to visualize areas of active bone formation and turnover. richtlijnendatabase.nl In research settings, bone scintigraphy can assess the metabolic activity of bone in response to tiludronate treatment. researchgate.netredalyc.org Studies have compared the effects of tiludronate to other bisphosphonates on Paget's disease activity by measuring a scintigraphic activity index. nih.gov

Analytical Chemistry Techniques for Quantifying Tiludronate (Disodium) in Biological Matrices for Research

Accurate quantification of tiludronate in biological samples like plasma and urine is essential for pharmacokinetic and pharmacodynamic studies. Due to the compound's chemical properties, this often presents analytical challenges. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of tiludronate. Various HPLC methods have been developed and validated for its determination in both bulk form and veterinary pharmaceutical formulations.

One method utilizes a novel pentabromobenzyl stationary phase, avoiding the need for pre- or post-column derivatization. The optimal conditions for this method include a mobile phase of acetonitrile, water, triethylamine, and acetic acid, with detection at both 197 nm and 267 nm. researchgate.net This method has been validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.

Below is an interactive data table summarizing the validation parameters for an HPLC method at two different wavelengths.

| Wavelength | Linearity Range (mg/mL) | r² | LOD (mg/mL) | LOQ (mg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| 197 nm | 0.06-0.6 | 0.9998 | 0.013 | 0.040 | 0.41-1.36 | 0.38-1.91 | 98.82-99.42 |

| 267 nm | 0.08-0.8 | 0.9997 | 0.016 | 0.050 | 0.96-1.74 | 1.09-2.32 | 98.82-99.42 |

Table generated from data in the text.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, ESI-MSn) Methodologies

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS methods are employed. These techniques offer the ability to quantify low concentrations of tiludronate. rsc.org

A validated HPLC/ESI-MSn method for detecting tiludronate in equine plasma involves automated solid-phase extraction followed by methylation of the residue before analysis. researchgate.netnih.gov This method demonstrates good linearity, precision, and accuracy, with a limit of detection of 1 ng/mL and a limit of quantification of 2.5 ng/mL. researchgate.netnih.gov Another study utilized a two-step solid-phase extraction prior to derivatization for LC-MS/MS analysis to quantify tiludronate in horse plasma, detecting the compound up to 28 days post-administration. csu.edu.au

The following interactive table presents the validation data for an HPLC/ESI-MSn method.

| Parameter | Value |

| Linearity Range | 2.5 - 500 ng/mL |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Precision and Accuracy | < 15% |

Table generated from data in the text.

Other Spectrophotometric or Titration Assays for Research Purposes

While less common for quantifying tiludronate in biological fluids, other analytical techniques can be used for its determination in bulk or pharmaceutical forms.

Spectrophotometric Methods: These methods often rely on the formation of a colored complex. While direct spectrophotometric determination of bisphosphonates is challenging due to the lack of a chromophore, indirect methods have been developed for other bisphosphonates. ptfarm.pl For instance, some methods are based on the reaction with reagents like ninhydrin (B49086) for amino-bisphosphonates or oxidation with ceric (IV) sulphate. nih.govscispace.comasianpubs.org

Titration Assays: Titrimetric methods, while being a classical analytical technique, can be employed for the determination of the purity of bulk tiludronate. usp.org These methods are absolute and can provide high accuracy when properly validated. usp.org The validation of a titration method typically includes standardization of the titrant and assessment of specificity, linearity, accuracy, and precision. usp.org

Molecular Biology and Proteomic Approaches in Tiludronate Research

To understand the cellular and molecular mechanisms of tiludronate, researchers utilize molecular biology and proteomic techniques.

Gene Expression Analysis: Investigating changes in gene expression in response to tiludronate can reveal its effects on cellular pathways. For instance, research on the related bisphosphonate clodronate has explored its impact on the gene expression of peripheral blood mononuclear cells in horses, identifying upregulation of the p38 MAPK and Ras pathways. nih.gov Such approaches could be applied to further elucidate the molecular actions of tiludronate.

Protein Profiling: Proteomic studies can identify changes in protein expression and post-translational modifications following tiludronate treatment. Simple bisphosphonates like tiludronate are known to be metabolized into non-hydrolysable ATP analogues, leading to osteoclast apoptosis. researchgate.net More potent nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, affecting the function of small GTPase signaling proteins. researchgate.net Immunohistochemistry has been used to assess the effect of tiludronate on the expression of matrix metalloproteinases (MMP-1, MMP-13) in cartilage. nih.gov

Comparative Studies of Tiludronate Disodium with Other Bisphosphonates and Agents in Preclinical Research

Relative Efficacy and Potency Comparisons with Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Zoledronate)

Tiludronate (disodium) is classified as a first-generation, non-nitrogen-containing bisphosphonate. A primary distinction between this class and the newer, nitrogen-containing bisphosphonates lies in their relative potency for inhibiting bone resorption. Preclinical research consistently demonstrates that nitrogen-containing bisphosphonates, such as Alendronate and Zoledronate, are significantly more potent than Tiludronate.

The structural difference, specifically the absence of a nitrogen atom in the R² side chain of Tiludronate, accounts for this marked difference in antiresorptive potency. Nitrogen-containing bisphosphonates exhibit potencies that can be 100 to 10,000 times greater than that of first-generation compounds like Etidronate. nih.gov Tiludronate is considered approximately 10 times more potent than Etidronate, but substantially less potent than the nitrogen-containing agents. wikipedia.org For instance, Zoledronate is recognized as the most potent bisphosphonate, with a relative potency estimated to be 500 times that of Tiludronate. wikipedia.org This lower cellular potency is a key characteristic of Tiludronate when compared to second and third-generation bisphosphonates. iu.edu

| Bisphosphonate | Class | Relative Potency (approx.) |

|---|---|---|

| Etidronate | Non-Nitrogen-Containing | 1 |

| Tiludronate | Non-Nitrogen-Containing | 10 |

| Alendronate | Nitrogen-Containing | 100-500 |

| Zoledronate | Nitrogen-Containing | 5000 |

Comparison of Mechanism of Action Peculiarities with Other Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate)

Tiludronate shares a fundamental mechanism of action with other non-nitrogen-containing bisphosphonates like Etidronate and Clodronate. nih.govdrugbank.com This primary mechanism involves the intracellular metabolism of the bisphosphonate by osteoclasts into non-hydrolyzable analogs of adenosine (B11128) triphosphate (ATP). wikipedia.org These cytotoxic ATP analogs accumulate within the osteoclast, competitively inhibiting genuine ATP-dependent cellular processes, which ultimately disrupts cellular function and induces apoptosis (programmed cell death). wikipedia.org This reduction in the number and activity of osteoclasts leads to a decrease in bone resorption. wikipedia.org

However, preclinical studies have identified mechanistic peculiarities for Tiludronate that may not be shared with all other non-nitrogenous bisphosphonates. A notable feature of Tiludronate is its ability to inhibit the osteoclast vacuolar H+-ATPase (V-ATPase). nih.gov This proton pump is crucial for acidifying the space between the osteoclast and the bone matrix, a necessary step for dissolving bone mineral. Research has shown Tiludronate to be a potent inhibitor of the osteoclast V-ATPase, with an IC50 of 466 nM in vesicles derived from osteoclasts, a potency thousands of times higher than that observed for Etidronate or Alendronate against the same target. nih.gov This inhibition is noncompetitive with respect to ATP, suggesting a distinct binding site. nih.gov

Furthermore, Tiludronate has been reported to inhibit protein-tyrosine-phosphatase activity in osteoclasts. drugbank.comdrugbank.com This action disrupts the formation of podosomes, which are actin-rich structures essential for the osteoclast to attach to the bone surface, thereby preventing bone resorption. drugbank.com

| Mechanism | Tiludronate | Clodronate | Etidronate |

|---|---|---|---|

| Formation of Cytotoxic ATP Analogs | Yes | Yes | Yes |

| Induction of Osteoclast Apoptosis | Yes | Yes | Yes |

| Inhibition of Osteoclast V-ATPase | Potent | Low Potency | Low Potency |

| Inhibition of Protein-Tyrosine-Phosphatase | Yes | Not a primary reported mechanism | Not a primary reported mechanism |

Preclinical Head-to-Head Studies in Animal Models of Bone Disease

Direct comparative preclinical studies of Tiludronate have been conducted, primarily in equine models, to assess its effects on bone structure and remodeling relative to other bisphosphonates or a placebo.

Another randomized, controlled in vivo experiment in pasture-exercised horses compared Tiludronate to a saline control. iu.edu This study, which involved repeated treatments, found no significant differences in trabecular bone parameters or bone formation rate between the Tiludronate-treated group and the control group. iu.edu

| Parameter | Tiludronate Effect | Clodronate Effect | Reference |

|---|---|---|---|

| Bone Structure & Remodeling (microCT & dynamic histomorphometry) | No significant alteration | No significant alteration | nih.gov |

| Bone Formation & Resorption (static histomorphometry) | Did not extensively impact parameters | Did not affect parameters | nih.gov |

Analysis of Synergistic or Antagonistic Interactions with Other Investigational Compounds in Research Settings

Preclinical research data specifically investigating the synergistic or antagonistic interactions of Tiludronate with other investigational compounds to modulate its efficacy are limited. The existing literature on Tiludronate interactions primarily focuses on pharmacokinetic aspects rather than pharmacodynamic synergism or antagonism in research settings.

One well-characterized antagonistic interaction relates to the oral absorption of bisphosphonates. Products containing polyvalent cations, such as calcium, magnesium, and aluminum, are known to interfere with the gastrointestinal absorption of oral bisphosphonates, including Tiludronate. This interaction is antagonistic as it reduces the bioavailability of the drug.

In terms of interactions with other bisphosphonates, combining Tiludronate with another bisphosphonate like Alendronic acid may increase the risk of adverse effects. drugbank.com While this represents a pharmacodynamic interaction, it relates to toxicology rather than a synergistic enhancement of therapeutic efficacy.

There is a broader body of preclinical research exploring the synergistic antineoplastic effects of nitrogen-containing bisphosphonates (e.g., Zoledronic acid) when combined with various chemotherapy agents and biological drugs. nih.gov These studies have shown that such combinations can enhance effects on cancer cell adhesion, invasion, and apoptosis. nih.gov However, similar preclinical studies focusing on Tiludronate in combination with other investigational compounds for bone diseases are not prominently documented in the available literature.

Emerging Research Frontiers and Future Directions for Tiludronate Disodium Research

Nanotechnology and Advanced Drug Delivery Systems for Targeted Tiludronate Delivery (Preclinical Focus)

The application of nanotechnology to drug delivery is a rapidly advancing field, with significant potential to enhance the therapeutic efficacy of molecules like tiludronate. researchgate.netnih.gov Preclinical research is focused on developing nano-based systems to achieve targeted and controlled release of tiludronate, thereby maximizing its local concentration at sites of bone resorption while minimizing systemic exposure. The encapsulation of biologically active substances in nano-scaled carriers can increase their therapeutic index through more targeted accumulation in the diseased organ and controlled release. mdpi.com

The interest in using nano-based materials as drug delivery systems is transforming traditional drug delivery strategies in orthopedic disorders. mdpi.com Nanoparticles are being investigated as carriers for various anti-osteoporosis drugs, offering advantages such as improved bioavailability and targeted delivery. researchgate.net These systems can be engineered to specifically bind to hydroxyapatite (B223615), the mineral component of bone, concentrating the therapeutic agent at the desired site of action.

Table 1: Preclinical Approaches for Nano-Based Tiludronate Delivery

| Delivery System Type | Potential Advantages | Preclinical Focus |

|---|---|---|

| Liposomes | Biocompatibility, ability to encapsulate hydrophilic drugs. | Formulation stability, bone targeting efficiency. |

| Polymeric Nanoparticles | Controlled release, surface modification for targeting. | Drug loading capacity, release kinetics. |

| Hydroxyapatite Nanoparticles | Inherent bone-targeting properties. | Biocompatibility, drug adsorption and desorption characteristics. |

Genetic and Epigenetic Modulations Influenced by Tiludronate (Disodium)

The influence of tiludronate on cellular function is primarily understood through its effects on protein activity. However, an emerging area of investigation is its potential to induce genetic and epigenetic changes within bone cells. While direct evidence for tiludronate-specific epigenetic modulation is still in its infancy, the broader field of drug-induced epigenetic changes provides a rationale for this line of inquiry.

Research into the effects of other compounds on osteoblast-like cells has revealed that signaling pathways crucial for bone formation, such as the BMP and WNT pathways, can be modulated at the genetic level. frontiersin.org For instance, studies have shown that certain treatments can alter the expression of genes that inhibit these pathways, thereby affecting terminal cell differentiation. frontiersin.org

Future research may focus on whether tiludronate, through its interaction with cellular machinery, can lead to heritable changes in gene expression in osteoclasts or other bone-associated cells. This could involve investigating alterations in DNA methylation patterns, histone modifications, or the expression of non-coding RNAs. Understanding these potential genetic and epigenetic effects would provide a more complete picture of tiludronate's biological impact.

Advanced In Silico Modeling and Predictive Analytics for Tiludronate Interactions

Computational approaches are becoming increasingly valuable in pharmacology for predicting drug interactions and understanding mechanisms of action. researchgate.net In silico modeling offers a powerful tool to investigate the binding of tiludronate to its molecular targets and to predict its interactions with other biological molecules. nih.gov These computational methods can simulate the docking of tiludronate to enzymes such as farnesyl pyrophosphate synthase, providing insights into the specific molecular interactions that govern its inhibitory activity. patsnap.com

Furthermore, predictive analytics can be employed to screen for potential off-target effects or to identify novel binding partners for tiludronate. By modeling the physicochemical properties of tiludronate and its potential interactors, researchers can generate hypotheses that can then be tested experimentally. For example, computational studies can help in understanding how mutations in a drug target might alter binding affinity, a crucial aspect in predicting potential resistance mechanisms. researchgate.net

The use of in silico models can also extend to the design of new drug delivery systems. nih.gov Coarse-grained computer simulations can model the encapsulation of drugs within polymeric nanoparticles, helping to optimize the formulation of targeted delivery vehicles for tiludronate. nih.gov As computational power and algorithmic sophistication continue to grow, the role of in silico modeling in tiludronate research is expected to expand significantly.

Role of Tiludronate (Disodium) in Investigating Fundamental Bone Biology

Studies utilizing tiludronate have provided insights into the role of osteoclasts in various physiological and pathological conditions. For example, research in animal models has used tiludronate to investigate its effects on bone structure and remodeling kinetics. nih.gov While some studies have shown that clinically relevant doses may not significantly alter bone structure or remodeling parameters in the short term, they provide a basis for further investigation into the long-term effects of osteoclast inhibition. nih.govresearchgate.net

Tiludronate's ability to modulate bone metabolism also makes it useful for studying conditions characterized by excessive bone resorption, such as osteoarthritis. researchgate.netnih.gov Research has shown that tiludronate can inhibit the radiographic progression of osteoarthritis in animal models by reducing subchondral bone remodeling. researchgate.netnih.gov These studies not only have clinical implications but also contribute to our fundamental understanding of the interplay between subchondral bone and cartilage in joint health.

Table 2: Application of Tiludronate in Bone Biology Research

| Research Area | Specific Application of Tiludronate | Key Findings |

|---|---|---|

| Bone Remodeling | Inhibition of osteoclast activity to study coupling with osteoblast function. | Provides insights into the temporal and spatial regulation of bone turnover. |

| Osteoarthritis | Reduction of subchondral bone remodeling. | Demonstrates the role of bone resorption in the progression of joint disease. researchgate.netnih.gov |

| Disuse Osteopenia | Prevention of bone loss during immobilization. | Highlights the importance of mechanical loading in maintaining bone mass. researchgate.net |

Identification of Novel Molecular Targets or Signaling Pathways Beyond Established Mechanisms

While the primary mechanism of action for tiludronate, a non-nitrogenous bisphosphonate, involves the inhibition of osteoclast function, there is ongoing interest in identifying other potential molecular targets or signaling pathways that may be affected by this compound. patsnap.comnih.gov It is known that tiludronate can inhibit protein-tyrosine-phosphatase, which disrupts the cytoskeletal structure of osteoclasts and suppresses their bone-resorbing activity. nih.govdrugbank.comsigmaaldrich.com Additionally, it appears to inhibit the vacuolar-type proton ATPase (V-ATPase) in osteoclasts. nih.gov

Beyond these established effects, research is beginning to explore the broader signaling landscape that may be influenced by tiludronate. The Wnt signaling pathway, which is a critical regulator of bone metabolism, presents a potential area for investigation. nih.govresearchgate.netmdpi.com This pathway is divided into the canonical β-catenin-dependent pathway and the non-canonical β-catenin-independent pathways, both of which play roles in bone cell differentiation and function. nih.govmdpi.com Future studies could explore whether tiludronate has any modulatory effects on these pathways, either directly or indirectly through its effects on osteoclasts.